molecular formula C17H14FNO B1414603 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 2197064-27-8

3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No. B1414603
CAS RN: 2197064-27-8
M. Wt: 267.3 g/mol
InChI Key: FRXNWMMAGZVYGZ-NVNXTCNLSA-N
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Description

DMDBS is a highly effective nucleating agent for the α-form of isotactic polypropylene (iPP) . It’s a butterfly-like amphiphilic molecule with hydrophobic phenyl groups and hydrophilic hydroxyl groups .


Molecular Structure Analysis

DMDBS has a complex molecular structure that allows it to form nanoarchitectures with poly(vinylidene fluoride) (PVDF) polymer matrices . The self-assembly behaviors of DMDBS can be tuned by altering different heat treatments .


Chemical Reactions Analysis

DMDBS can significantly accelerate the crystallization process of iPP and does not change the crystalline form of sPP . It’s also known that DMDBS can nucleate the crystallization of iPP in the orthorhombic γ-form .


Physical And Chemical Properties Analysis

DMDBS has physical and chemical properties that allow it to act as a nucleating agent . It can form a pseudo shish-kebab structure, in which the fibrous nucleating agent acts as the shish .

Scientific Research Applications

Nanotechnology and Self-Assembly

In the realm of nanotechnology, this compound exhibits the ability to self-assemble into nanostructures. This is particularly useful in creating nanofibrils within polymer matrices like poly(vinylidene fluoride) (PVDF). These nanoarchitectures can be tuned using different heat treatments or phase inversion methods, leading to potential applications in nanofabrication and the development of nanocomposite materials .

Materials Science: Polymer Nucleation

The compound serves as an effective nucleating agent in polymer science, especially for isotactic polypropylene (iPP). It facilitates the formation of specific polymorphs under high-pressure crystallization conditions. This application is significant for altering the crystalline structure of polymers, which can enhance their mechanical properties and thermal stability .

Electronics: Membrane Technology

In electronics, the self-assembly property of this compound can be used to develop advanced membrane technologies. By controlling the nanoarchitecture of membranes, it can lead to improvements in filtration systems, sensors, and protective coatings in electronic devices .

Energy Storage: Phase Change Materials

The compound’s structural relatives have been used to enhance the properties of phase change materials (PCMs). These materials are crucial for energy storage applications, where they can help in maintaining temperature control and improving energy efficiency in various systems .

Mechanism of Action

DMDBS can stabilize the ttgg conformers which induce these ttgg conformers to pre-orientate and aggregate into helical conformation sequences as initial nuclei quickly and early to promote the sPP crystallization .

Future Directions

The use of DMDBS in high-pressure crystallization of iPP, facilitating the formation of the γ-polymorph, has not been explored and could be a potential area of future research .

properties

IUPAC Name

(3Z)-3-[(3,4-dimethylphenyl)methylidene]-5-fluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c1-10-3-4-12(7-11(10)2)8-15-14-9-13(18)5-6-16(14)19-17(15)20/h3-9H,1-2H3,(H,19,20)/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXNWMMAGZVYGZ-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

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